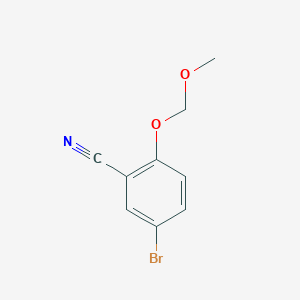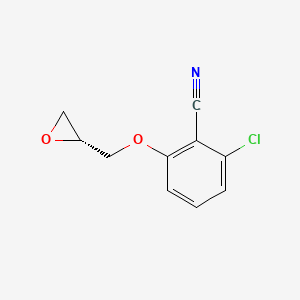
(3-Chloro-4-propoxyphenyl)amine hydrochloride
Vue d'ensemble
Description
“(3-Chloro-4-propoxyphenyl)amine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NO and a molecular weight of 222.11 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique
1. Analytical Chemistry Applications
A method for the determination of propoxyphene in plasma using electron capture characteristics has been reported. This process involves the extraction of propoxyphene from plasma by rendering it basic to generate the free amine and analyzed using gas chromatography. This study highlights the application of (3-Chloro-4-propoxyphenyl)amine hydrochloride in the analytical determination of compounds within biological samples (Maynard, Bruce, & Fox, 1973).
2. Solubilization Studies
Research into the solubilization of acids by water-soluble amine salts, including compounds related to this compound, has been conducted. These studies explore how the structure of both the amine and the acid impacts the degree of solubilization, providing insights into the interactions between such compounds in aqueous solutions (Conine, 1965).
3. Synthesis and Characterization of Amine Derivatives
The synthesis and characterization of a combinatorial library based on the fungal natural product 3-chloro-4-hydroxyphenylacetamide, which is structurally related to this compound, have been achieved. This research demonstrates the compound's potential in generating derivatives with moderate cytotoxicity against certain cancer cell lines, highlighting its application in medicinal chemistry and drug discovery (Davis, Pierens, & Parsons, 2007).
4. Material Science Applications
A study on flame-resistant modified segmented polyurethanes incorporating 3-chloro-1,2-propanediol in the main chain reveals the thermal properties and decomposition behavior of such materials. This research indicates the application of related compounds in enhancing the flame resistance and thermal stability of polyurethanes, which could have implications for material science and engineering (Pielichowski & Słotwińska, 2004).
5. Environmental Chemistry
The synthesis and application of an amino-functionalized polymer for the extraction of chlorophenols from environmental samples have been explored. This novel coating demonstrates the potential of this compound related compounds in environmental analysis, particularly in the solid-phase microextraction of pollutants (Bagheri, Babanezhad, & Khalilian, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-propoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-2-5-12-9-4-3-7(11)6-8(9)10;/h3-4,6H,2,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXOHCHSOVSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)
![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)


![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)






